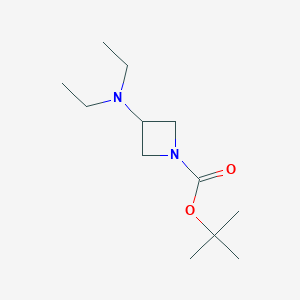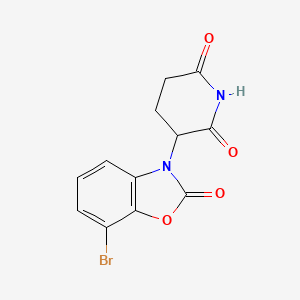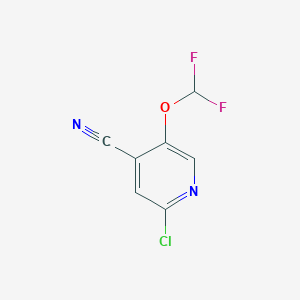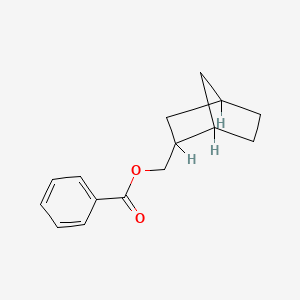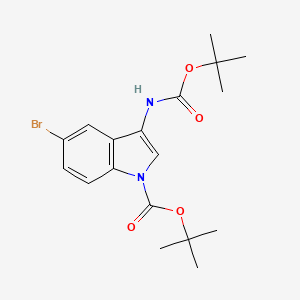![molecular formula C16H18F3NO2 B13934754 1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate is a synthetic organic compound known for its unique chemical structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidinecarboxylate moiety
Preparation Methods
The synthesis of 1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate azetidine precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The azetidine ring can undergo addition reactions with electrophiles or nucleophiles under suitable conditions
Scientific Research Applications
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate can be compared with similar compounds such as:
1,1-Dimethylethyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxy-1-pyrrolidinecarboxylate: This compound has a similar structure but features a pyrrolidine ring instead of an azetidine ring.
4-(1,1-Dimethylethyl)-α-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile: This compound has a similar trifluoromethylphenyl group but differs in the rest of its structure.
Properties
Molecular Formula |
C16H18F3NO2 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethyl)phenyl]methylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H18F3NO2/c1-15(2,3)22-14(21)20-9-12(10-20)8-11-4-6-13(7-5-11)16(17,18)19/h4-8H,9-10H2,1-3H3 |
InChI Key |
IAZYHVFEODWCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=C(C=C2)C(F)(F)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)

![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
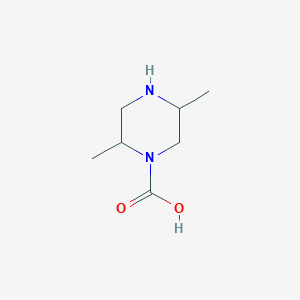

![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
